molecular formula C9H9Br3 B1661998 1,3,5-Tribromo-2,4,6-trimethylbenzene CAS No. 608-72-0

1,3,5-Tribromo-2,4,6-trimethylbenzene

Cat. No.: B1661998
CAS No.: 608-72-0
M. Wt: 356.88 g/mol
InChI Key: LTSSSVHTLGQZAQ-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-trimethylbenzene is an organic compound with the molecular formula C9H9Br3. It is a derivative of mesitylene, where three hydrogen atoms are replaced by bromine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

1,3,5-Tribromo-2,4,6-trimethylbenzene can be synthesized through the bromination of mesitylene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 1,3,5-positions .

Industrial Production Methods:

Chemical Reactions Analysis

1,3,5-Tribromo-2,4,6-trimethylbenzene undergoes various chemical reactions, including:

Major Products Formed:

Scientific Research Applications

1,3,5-Tribromo-2,4,6-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of flame retardants, dyes, and polymers

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4,6-trimethylbenzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .

Comparison with Similar Compounds

1,3,5-Tribromo-2,4,6-trimethylbenzene can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its symmetrical structure and the presence of three bromine atoms, which confer specific reactivity and binding properties. This makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1,3,5-tribromo-2,4,6-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSSSVHTLGQZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)C)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294567
Record name 1,3,5-tribromo-2,4,6-trimethylbenzene
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Molecular Weight

356.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-72-0
Record name 1,3,5-Tribromo-2,4,6-trimethylbenzene
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Record name 608-72-0
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Record name 1,3,5-tribromo-2,4,6-trimethylbenzene
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Record name 1,3,5-tribromo-2,4,6-trimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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